4-Hexylcatechol
Description
4-Hexylcatechol (C₁₂H₁₈O₂) is an alkyl-substituted catechol derivative characterized by a six-carbon aliphatic chain (hexyl group) attached to the benzene ring of catechol. This structural modification enhances its hydrophobicity compared to simpler catechols like 4-methylcatechol (C₇H₈O₂) . The hexyl chain influences intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are critical for its solubility, crystallinity, and reactivity.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
4-hexylbenzene-1,2-diol |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-10-7-8-11(13)12(14)9-10/h7-9,13-14H,2-6H2,1H3 |
InChI Key |
LKYDZVCFMVHUST-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=C(C=C1)O)O |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 4-hexylcatechol with related alkyl- and aryl-substituted catechols/phenols:
Key Observations :
- Alkyl Chain Impact: Longer alkyl chains (e.g., hexyl vs. methyl) increase hydrophobicity and reduce melting points. For example, 4-methylcatechol has a defined melting point (65–67°C) , while 4-(trans-4-heptylcyclohexyl)-phenol remains liquid at room temperature .
- Hydrogen Bonding : The hydroxyl groups in catechol derivatives enable strong hydrogen bonding, which is disrupted by bulky substituents like hexyl or cyclohexyl groups. This affects crystallinity and solubility in polar solvents .
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